N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide
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Overview
Description
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound that features a pyrimidine ring, a thiourea group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide typically involves the reaction of pyrimidine derivatives with thiourea and benzenesulfonamide under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the reaction efficiency . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-4-thioureidobenzenesulfonamide
- N-(pyrimidin-2-yl)-4-aminobenzenesulfonamide
- N-(pyrimidin-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide is unique due to its combination of a pyrimidine ring, a thiourea group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the thiourea group can enhance the compound’s ability to form hydrogen bonds, which can be crucial for its biological activity .
Properties
CAS No. |
87485-65-2 |
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Molecular Formula |
C11H11N5O2S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea |
InChI |
InChI=1S/C11H11N5O2S2/c12-10(19)15-8-2-4-9(5-3-8)20(17,18)16-11-13-6-1-7-14-11/h1-7H,(H3,12,15,19)(H,13,14,16) |
InChI Key |
IGXNEWBBDRNQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
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